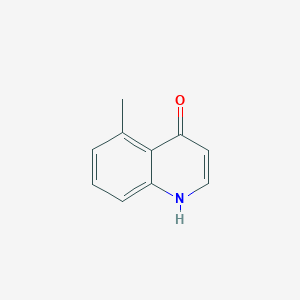

5-Methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFXMHVIKJFZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699349 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848128-81-4 | |

| Record name | 5-Methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylquinolin-4-ol discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of 5-Methylquinolin-4-ol

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and versatile reactivity have designated it a "privileged scaffold," a recurring motif in a vast array of natural products and synthetic therapeutic agents.[2][3][4][5] Quinoline derivatives exhibit a remarkable spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4] Within this vital class of compounds, this compound emerges as a significant synthetic intermediate. The strategic placement of the methyl group at the 5-position and the hydroxyl (or its keto tautomer) at the 4-position provides a versatile platform for further molecular elaboration. This guide offers a comprehensive exploration of the historical context surrounding the synthesis of this molecule, delves into the mechanistic rationale of its primary synthetic routes, and provides actionable, field-proven experimental protocols for its preparation.

Conceptual Discovery: An Outgrowth of Foundational Synthesis

The specific "discovery" of this compound is not marked by a singular event but is rather the logical consequence of the development of powerful, generalized methods for quinoline synthesis in the late 19th and early 20th centuries. Following the initial isolation of quinoline from coal tar in the 1830s, the focus of organic chemists shifted towards the targeted synthesis of its derivatives.[1] The true genesis of compounds like this compound lies in the establishment of robust cyclization strategies that could accommodate a wide variety of substituted anilines.

The most pivotal of these is the Conrad-Limpach-Knorr synthesis .[6] This methodology, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization, provided a predictable and high-yielding pathway to 4-hydroxyquinolines (quinolin-4-ones).[6][7][8] The "discovery" of this compound was, therefore, the application of this established reaction to specific, readily available precursors: m-toluidine and ethyl acetoacetate . The inherent logic of the Conrad-Limpach reaction predicted that this combination would yield the desired 5-methyl substituted quinolin-4-ol, a prediction borne out by subsequent experimental verification.

Core Synthesis Methodology: The Conrad-Limpach Reaction

The Conrad-Limpach reaction remains the most direct and widely employed method for preparing this compound and its analogs. The process is typically a two-step sequence, with each step governed by specific mechanistic principles that dictate the choice of reagents and conditions.

Step 1: Acetoacetic Ester Anilide Formation (Condensation)

The initial step is the acid-catalyzed condensation of m-toluidine with ethyl acetoacetate.

-

Causality of Experimental Choices:

-

Reactants: m-Toluidine is selected as it provides the pre-installed methyl group at the meta position, which directly translates to the 5-position of the final quinoline ring. Ethyl acetoacetate serves as the four-carbon component that will ultimately form the heterocyclic portion of the molecule.

-

Catalyst: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is used to protonate the carbonyl oxygen of the β-ketoester, enhancing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen.[7]

-

Temperature: The reaction is typically warmed (60-140°C) to drive the condensation forward and facilitate the removal of water, shifting the equilibrium towards the formation of the enamine intermediate, ethyl 3-(m-tolylamino)but-2-enoate.[6][7]

-

Step 2: Intramolecular Cyclization (Thermal Cyclization)

The crucial ring-forming step requires high temperatures to effect an intramolecular cyclization of the enamine intermediate.

-

Causality of Experimental Choices:

-

High Temperature: The reaction requires significant thermal energy (typically 250-260°C) to overcome the activation barrier for the 6-endo-trig cyclization.[9] This step involves the attack of the aniline ring onto the ester carbonyl.

-

High-Boiling Inert Solvent: To achieve the necessary temperatures safely and efficiently, a high-boiling, inert solvent is essential. Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the solvents of choice due to their thermal stability and boiling points well above 250°C.[7][9] Using a lower-boiling solvent would result in an incomplete reaction.[9]

-

Regioselectivity: The high temperature of the cyclization is critical for regioselectivity. It favors the thermodynamic product, the quinolin-4-one (Conrad-Limpach product), over the kinetically favored quinolin-2-one (Knorr product) that can form at lower temperatures.[9]

-

The overall workflow is depicted below.

Caption: Key mechanistic steps in the thermal cyclization.

Quantitative Data Summary

The following table summarizes the typical parameters for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach method, adaptable for this compound.

| Parameter | Reagent/Condition | Rationale / Purpose |

| Aniline Precursor | m-Toluidine | Source of the benzene ring and the C5-methyl group. |

| Ketoester Precursor | Ethyl Acetoacetate | Forms the heterocyclic ring containing the C2, C3, C4, and N1 atoms. |

| Condensation Catalyst | H₂SO₄ or HCl (catalytic) | Activates the ketoester carbonyl for nucleophilic attack. [6][7] |

| Condensation Temp. | 140-150 °C | Drives the formation of the enamine intermediate. [6] |

| Cyclization Solvent | Diphenyl Ether or Dowtherm A | High-boiling, inert medium to achieve required reaction temperature. [7][9] |

| Cyclization Temp. | ~250 °C | Provides activation energy for intramolecular cyclization. [7][9] |

| Purification Method | Alkaline dissolution / Acidic precipitation | Exploits the acidic nature of the 4-hydroxyl group for separation. [6][7] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for analogous compounds. [6][7] Hazard Analysis: Prior to execution, a thorough hazard analysis and risk assessment must be conducted. This reaction involves high temperatures, strong acids, and potentially irritating organic compounds. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. [10] Materials:

-

m-Toluidine

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diphenyl ether

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Hexanes

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with a temperature controller and stirrer

-

Thermometer

-

Büchner funnel and filtration apparatus

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate

-

To a 250 mL round-bottom flask, add m-toluidine (1 equiv.) and ethyl acetoacetate (1.1 equiv.).

-

With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the mixture in an oil bath at 140-150°C for approximately 2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) for the complete consumption of m-toluidine.

-

Allow the reaction mixture to cool to room temperature. The crude intermediate may be used directly in the next step or purified by vacuum distillation if necessary.

Step 2: Thermal Cyclization to this compound

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat diphenyl ether (~10 parts by weight relative to the intermediate) to 250°C.

-

Slowly add the crude intermediate from Step 1, portion-wise, to the hot diphenyl ether. The addition rate should be controlled to maintain the reaction temperature at ~250°C. Ethanol will distill off during the addition.

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30-60 minutes.

-

Allow the mixture to cool to below 100°C. While still warm, pour the mixture into a beaker containing hexanes (~20 parts) with vigorous stirring.

-

The product will precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel and wash thoroughly with additional hexanes to remove the residual diphenyl ether.

Step 3: Purification

-

Transfer the crude solid product to a beaker and dissolve it in a 10% aqueous solution of sodium hydroxide. The 4-hydroxyquinoline is acidic and will form a soluble sodium salt.

-

Filter the basic solution to remove any insoluble, non-acidic impurities.

-

With vigorous stirring, slowly acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic. The this compound will precipitate out of the solution.

-

Collect the purified product by vacuum filtration. Wash the solid thoroughly with deionized water until the washings are neutral to litmus paper.

-

Dry the final product under vacuum at 80-100°C to yield pure this compound as a solid.

Conclusion

This compound, a product of well-established synthetic organic chemistry principles, serves as a testament to the power of foundational reactions like the Conrad-Limpach synthesis. While its discovery was evolutionary rather than revolutionary, its utility as a versatile building block in the development of more complex molecules for pharmaceuticals and materials science is undisputed. The methodologies detailed in this guide, grounded in a clear understanding of reaction mechanisms and experimental causality, provide a reliable framework for the synthesis and further exploration of this important quinoline derivative.

References

- Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note. (n.d.). Benchchem.

- Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. (n.d.). Benchchem.

- Technical Support Center: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol. (n.d.). Benchchem.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI.

- The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Discovery and history of quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.

- 5-Methylquinoline (CAS 7661-55-4): Properties, Synthesis, and Global Supply. (n.d.).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Derivatives. (n.d.). Benchchem.

- 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of 5-Methylquinolin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylquinolin-4-ol

Introduction

This compound is a heterocyclic aromatic compound built upon the quinoline scaffold. This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The specific substitution pattern and physicochemical properties of these derivatives are critical determinants of their therapeutic potential.

This guide provides a comprehensive examination of the core physicochemical properties of this compound. Understanding these characteristics—such as its tautomeric nature, pKa, solubility, and spectroscopic profile—is fundamental for researchers in organic synthesis, medicinal chemistry, and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form, a phenomenon that profoundly impacts their chemical and biological identity.[5][6][7]

Molecular Structure and Tautomerism

A defining feature of this compound is its existence as a mixture of two tautomers in equilibrium: the enol form (this compound) and the keto form (5-Methyl-1H-quinolin-4-one).

-

Enol Form: this compound

-

Keto Form: 5-Methyl-1H-quinolin-4-one

The equilibrium between these two forms is sensitive to the compound's physical state and solvent environment. The keto tautomer is generally more stable, particularly in the solid state and in polar solvents, due to favorable amide resonance.[6][7] This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity, which in turn affects its biological activity and pharmacokinetic profile.[6]

Caption: Keto-Enol Tautomerism of this compound.

Synthesis via Conrad-Limpach-Knorr Reaction

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-Limpach-Knorr synthesis.[8] This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system.[3][8]

The synthesis of this compound would logically proceed from 3-methylaniline and an appropriate β-ketoester like ethyl acetoacetate. The process is illustrated below.

Caption: Generalized Conrad-Limpach-Knorr Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol is based on established methodologies for analogous compounds.[3][8]

-

Condensation: Combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). Heat the mixture (e.g., 140-150°C) for 2-3 hours, monitoring the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

-

Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically ~250°C) to induce intramolecular cyclization. The reaction is monitored until completion.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the crude product. The solid is filtered and then dissolved in a dilute aqueous solution of sodium hydroxide. This basic solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid like HCl to precipitate the final this compound product. The purified solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure product.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on closely related structural analogs.

| Property | Value / Description | Significance in Drug Development |

| Molecular Formula | C₁₀H₉NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 159.19 g/mol | Influences diffusion, solubility, and membrane transport. |

| pKa | ~5.2 (pyridinium N) | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[9][10] |

| Solubility | Poorly soluble in water; soluble in organic solvents (ethanol, DMSO).[11] | Critical for bioavailability, formulation, and administration routes. |

| Melting Point | Estimated > 200 °C | An indicator of purity, lattice energy, and thermal stability. The related 4-methylquinolin-2-ol melts at 221-223 °C.[12] |

| LogP | ~1.2 (for tautomer) | Measures lipophilicity, which correlates with membrane permeability and metabolic stability.[13] |

Analytical Characterization and Experimental Protocols

Acidity and Basicity (pKa)

The pKa value is essential for predicting how a molecule will behave in different pH environments, such as the stomach or bloodstream. This compound has two ionizable centers: the basic nitrogen on the pyridine ring and the acidic hydroxyl group.

-

Preparation: Accurately weigh ~5 mg of this compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen. Subsequently, titrate a separate sample with 0.1 M NaOH to determine the pKa of the acidic hydroxyl group.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major challenge in drug development.

-

Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework of a molecule. Due to the keto-enol tautomerism, the observed spectrum may show signals for one or both forms depending on the solvent and temperature. The keto form is expected to predominate in common NMR solvents like DMSO-d₆.[14]

Predicted NMR Data (for Keto Tautomer in DMSO-d₆)

| ¹H NMR | Predicted Shift (ppm) | Description |

| ~11.5 | Singlet, broad | N-H proton |

| 7.2 - 8.0 | Multiplets | Aromatic protons on quinoline ring |

| ~6.0 | Singlet | C6-H proton |

| ~2.4 | Singlet | C5-CH₃ protons |

| ¹³C NMR | Predicted Shift (ppm) | Description |

| ~178 | C4 (C=O) | |

| 115 - 145 | Aromatic carbons | |

| ~20 | C5-CH₃ carbon |

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14][15]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.[15]

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A longer acquisition time (more scans) may be necessary due to the lower natural abundance of ¹³C.[15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 | N-H Stretch | Amide (keto form) |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1660 | C=O Stretch | Ketone/Amide (keto form) |

| 1600-1450 | C=C & C=N Stretches | Aromatic Ring |

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[15]

-

Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically scanning from 4000 to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.[15]

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems.

Expected UV-Vis Absorption

The quinoline ring system is expected to show characteristic π → π* and n → π* transitions in the UV region, typically between 200-400 nm.[15][16]

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).[15][17]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Place the sample solution in the spectrophotometer and scan the absorbance across a wavelength range of 200-500 nm. Identify the wavelength(s) of maximum absorbance (λmax).[15]

Conclusion

This compound is a molecule of significant interest due to its foundational quinoline core, a scaffold renowned for its diverse biological activities. This guide has detailed its key physicochemical properties, emphasizing the central role of its keto-enol tautomerism. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this compound. A thorough understanding of its solubility, pKa, and spectroscopic fingerprint is not merely academic; it is a prerequisite for the rational design and development of novel therapeutic agents derived from this versatile chemical entity.

References

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Online] Available at: [Link]

-

ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). [Online] Available at: [Link]

-

ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Online] Available at: [Link]

-

ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. [Online] Available at: [Link]

-

LookChem. (n.d.). 5-Methylquinoline (CAS 7661-55-4): Properties, Synthesis, and Global Supply. [Online] Available at: [Link]

-

Solubility of Things. (n.d.). 5-Methylquinoline. [Online] Available at: [Link]

-

LookChem. (n.d.). Cas 7661-55-4,5-Methylquinoline. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. [Online] Available at: [Link]

-

PubChem. (n.d.). 5-Methylquinoline. [Online] Available at: [Link]

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. [Online] Available at: [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Online] Available at: [Link]

-

Chemsrc. (2025). 4-methylquinolin-2-ol | CAS#:607-66-9. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-Methylquinoline. [Online] Available at: [Link]

-

ScentDB. (n.d.). 4-Methylquinolin-2-ol (CAS 607-66-9): Odor profile, Properties, & IFRA compliance. [Online] Available at: [Link]

-

PubMed. (n.d.). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. [Online] Available at: [Link]

-

MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Online] Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Online] Available at: [Link]

-

IJPRA. (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Online] Available at: [Link]

-

WebSpectra. (n.d.). Introduction to IR Spectra. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Online] Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of compounds 4 and 5. [Online] Available at: [Link]

-

PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Online] Available at: [Link]

-

JOCPR. (n.d.). Phytochemical analysis of Mentha spicata plant extract using UV-VIS, FTIR and GC/MS technique. [Online] Available at: [Link]

-

MolView. (n.d.). 4-methylquinolin-2-ol. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cas 7661-55-4,5-Methylquinoline | lookchem [lookchem.com]

- 10. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-methylquinolin-2-ol | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 13. scent.vn [scent.vn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

Solubility and stability of 5-Methylquinolin-4-ol in different solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Methylquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, focusing on its solubility in various solvent systems and its stability under forced degradation conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental protocols. We delve into the causal mechanisms behind its solubility behavior, outline robust methodologies for its characterization, and provide actionable insights for its handling, storage, and formulation. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents with diverse biological activities, including antimalarial, anticancer, antiviral, and antiseptic properties.[1] this compound, a member of this important class of heterocyclic aromatic compounds, holds potential as a versatile building block for the synthesis of novel pharmaceuticals and functional materials like photosensitizing dyes.[2][3][4]

The substitution pattern on the quinoline ring profoundly influences the molecule's electronic properties, and consequently, its reactivity, biological activity, and physicochemical characteristics such as solubility and stability.[5][6] The presence of a methyl group at the C-5 position and a hydroxyl group at the C-4 position in this compound introduces specific electronic and steric effects that dictate its behavior in different chemical environments. A thorough understanding of these properties is paramount for its effective application in research and development, ensuring the integrity of experimental data and the successful development of stable formulations.

A critical feature of 4-hydroxyquinolines is the existence of keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. This equilibrium can be influenced by the solvent and pH, which in turn affects solubility, stability, and biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for designing experiments and interpreting data.

| Property | Value | Source |

| CAS Number | 7661-55-4 | [2][3] |

| Molecular Formula | C₁₀H₉N | [2] |

| Molecular Weight | 143.19 g/mol | [2][7] |

| Appearance | Colorless or light yellow oily liquid | [2][4] |

| Melting Point | 19 °C | [2][8] |

| Boiling Point | 262.7 °C | [2][4] |

| pKa | 5.2 (at 20°C) | [8] |

| XLogP3 | 2.6 | [7] |

Solubility Profile of this compound

Solubility is a critical determinant of a compound's utility, affecting everything from reaction kinetics in synthesis to bioavailability in drug formulations. The solubility of this compound is governed by its bicyclic aromatic structure and the functional groups attached.

Qualitative Solubility Analysis

The large hydrophobic quinoline ring system generally leads to poor solubility in aqueous media. However, the nitrogen atom and the hydroxyl group can participate in hydrogen bonding, slightly enhancing solubility in polar protic solvents.[9]

| Solvent | Relative Polarity | Solubility | Rationale |

| Water | 1.000 | Slightly Soluble / Poorly Soluble | The large hydrophobic aromatic system dominates, limiting interaction with the highly polar water molecules.[2][3][9] |

| Ethanol | 0.654 | Miscible / Soluble | The ethanol molecule has both polar (-OH) and non-polar (ethyl) regions, allowing it to effectively solvate both the polar functional groups and the non-polar ring system of this compound.[2][3][4] |

| Methanol | 0.762 | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, leading to good solubility.[9] |

| Benzene | 0.111 | Soluble | As a non-polar aromatic solvent, benzene effectively solvates the quinoline ring through π-π stacking interactions.[2][3][4] |

| Diethyl Ether | 0.117 | Miscible | A relatively non-polar solvent that can solvate the hydrophobic core of the molecule.[2][3][4] |

| Acetone | 0.355 | Soluble | A polar aprotic solvent that acts as a good hydrogen bond acceptor, facilitating dissolution.[9] |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | A highly polar aprotic solvent, widely used for preparing concentrated stock solutions of poorly water-soluble compounds for biological assays.[10] |

Factors Influencing Solubility

-

pH: As a weak base with a pKa of 5.2, the solubility of this compound is expected to be pH-dependent.[1][8] In acidic solutions (pH < pKa), the quinoline nitrogen will be protonated, forming a cationic salt which should exhibit significantly higher aqueous solubility.

-

Temperature: For most organic solids, solubility increases with temperature as the dissolution process is often endothermic.[9] This should be experimentally verified for specific solvent systems.

-

Co-solvents: For aqueous applications, the use of water-miscible organic co-solvents like DMSO, DMF, or ethanol is a standard strategy to enhance solubility.[10] It is critical to maintain the final co-solvent concentration at a low level (typically <1%) in biological assays to avoid solvent-induced artifacts.[10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound, a process recommended by regulatory bodies for biopharmaceutics classification.[11]

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water). The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[11] Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a 0.22 µm membrane filter to remove all undissolved particles.[12] Alternatively, centrifugation can be used for separation.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC-UV.[6][13]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factors. The experiment should be performed in triplicate to ensure statistical validity.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, predicting shelf-life, and ensuring the integrity of analytical and biological studies.[14] Forced degradation studies are an indispensable tool for this purpose, providing insights into potential degradation pathways and helping to develop stability-indicating analytical methods.[15][16]

Plausible Degradation Pathways

Quinoline derivatives are susceptible to several degradation mechanisms:[5]

-

Oxidation: The electron-rich quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[5] The methyl group, being an electron-donating group, can increase the electron density of the ring, potentially making it more susceptible to oxidation.[5] Common degradation products could include N-oxides and hydroxylated derivatives.[5]

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[5] It is recommended to store the compound and its solutions protected from light in amber vials or by wrapping containers in foil.[5]

-

Acid/Base Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH and high temperatures can promote degradation. The specific degradation pathway under these conditions would need to be elucidated experimentally.

-

Thermal Degradation: High temperatures can induce decomposition. Thermogravimetric analysis (TGA) can be used to determine the onset temperature of decomposition.[17][18]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:[5]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Light: Protect from light by storing in amber-colored, tightly sealed containers.

-

Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A guidelines to identify potential degradation products and establish a stability-indicating analytical method.[14]

Objective: To investigate the degradation of this compound under various stress conditions and to develop an analytical method that can resolve the parent compound from all significant degradants.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture, such as methanol or acetonitrile/water.[5]

-

Application of Stress Conditions: Expose the stock solution to the following conditions in separate experiments:[5][19]

-

Acid Hydrolysis: Mix with an equal volume of 1 M HCl and heat at 80°C for 8 hours.

-

Base Hydrolysis: Mix with an equal volume of 1 M NaOH and heat at 80°C for 8 hours.

-

Oxidative Degradation: Mix with an equal volume of 3-30% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the stock solution (and solid compound separately) in an oven at 80°C for 48 hours.

-

Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m² (as per ICH Q1B).

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, using an HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[13][20]

-

The goal is to achieve 5-20% degradation of the active substance. If degradation is excessive or minimal, the duration or intensity of the stress condition should be adjusted.

-

-

Method Validation: The analytical method is considered "stability-indicating" if it can accurately quantify the decrease in the concentration of this compound while separating its degradation products from the parent peak and from each other. Peak purity analysis using a PDA detector is essential for this validation.

Caption: Workflow for Forced Degradation Study.

Conclusion

The successful application of this compound in research and development hinges on a solid understanding of its fundamental physicochemical properties. This guide has detailed its solubility characteristics, highlighting the influence of solvent polarity and pH, and provided a robust protocol for its experimental determination. Furthermore, we have explored its stability profile, outlining potential degradation pathways and presenting a systematic approach for conducting forced degradation studies. By employing these methodologies, researchers can ensure the quality and reliability of their work, from initial synthesis and screening to the development of stable, effective end-products. The provided protocols and causal explanations serve as a practical resource for scientists and developers working with this versatile quinoline derivative.

References

- Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem. [Online].

- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Online].

- Analytical Methods. Royal Society of Chemistry. [Online].

- 5-Methylquinoline CAS#: 7661-55-4. ChemicalBook. [Online].

- Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. Benchchem. [Online].

- 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent. Benchchem. [Online].

- 5-Methylquinoline | Solubility of Things. Solubility of Things. [Online].

- Forced Degradation Studies. MedCrave online. [Online].

- 5-Methylquinoline | 7661-55-4. ChemicalBook. [Online].

- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Online].

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Online].

- Forced Degradation in Pharmaceuticals – A Regulatory Update. [Online].

- Cas 7661-55-4,5-Methylquinoline. LookChem. [Online].

- Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline. Benchchem. [Online].

- A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Benchchem. [Online].

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Online].

- 7661-55-4, 5-Methylquinoline Formula. ECHEMI. [Online].

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Online].

- 8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319. PubChem. [Online].

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Online].

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Online].

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Online].

- Development and Validation of Analytical Methods for Pharmaceuticals. [Online].

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Online].

- Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. [Online].

- Solvents and Polarity. University of Rochester Department of Chemistry. [Online].

- Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments. Benchchem. [Online].

- troubleshooting guide for 5,8-Dimethoxy-2-methylquinolin-4-ol experiments. Benchchem. [Online].

- A Review on Medicinally Important Heterocyclic Compounds. [Online].

- 4-Methylquinolin-2-ol (CAS 607-66-9): Odor profile, Properties, & IFRA compliance. [Online].

- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Online].

- 5-Methylquinoline | C10H9N | CID 24312. PubChem. [Online].

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Methylquinoline CAS#: 7661-55-4 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Methylquinoline | 7661-55-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 7661-55-4,5-Methylquinoline | lookchem [lookchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 17. mdpi.com [mdpi.com]

- 18. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. omicsonline.org [omicsonline.org]

Quantum Chemical Blueprint of 5-Methylquinolin-4-ol: A Technical Guide for Drug Discovery

Foreword: Bridging Theory and Therapeutics

In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a lens to scrutinize molecular behavior at a quantum level, offering predictive insights that accelerate the identification and optimization of novel therapeutic agents. Quinoline derivatives, a cornerstone in medicinal chemistry, exhibit a vast spectrum of biological activities, and understanding their electronic and structural nuances is paramount for targeted drug design.[1][2][3] This technical guide focuses on 5-Methylquinolin-4-ol, a member of this vital chemical family. While experimental data lays the foundation of our understanding, quantum chemical calculations provide a theoretical framework to rationalize and predict its physicochemical properties, reactivity, and potential as a pharmacophore. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, detailing the application of quantum chemical calculations to elucidate the molecular characteristics of this compound.

The Rationale: Why Quantum Chemical Calculations Matter for this compound

The journey of a drug from a lead compound to a clinical candidate is fraught with challenges, often centered around its interaction with biological targets. Molecular recognition, the cornerstone of pharmacology, is governed by the principles of electrostatic and shape complementarity between a ligand and its receptor.[4][5] Quantum chemical calculations offer a powerful toolkit to dissect these intricate interactions.

For this compound, these calculations can:

-

Elucidate the Three-Dimensional Structure: Determine the most stable conformation of the molecule, which is crucial for understanding its fit within a biological receptor.

-

Map Electron Distribution: Visualize regions of high and low electron density through the Molecular Electrostatic Potential (MEP), providing a roadmap for potential intermolecular interactions.[6][7]

-

Predict Reactivity: Analyze the Frontier Molecular Orbitals (HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack, offering insights into its metabolic fate and potential for covalent interactions.[1]

-

Simulate Spectroscopic Properties: Computationally generate UV-Vis, IR, and NMR spectra to aid in the characterization of the molecule and validate experimental findings.[8]

By constructing a detailed quantum chemical profile of this compound, we can make informed predictions about its behavior in a biological system, thereby guiding its development as a potential therapeutic agent.

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of this compound is anchored in a systematic computational workflow. The following protocol outlines the key steps, emphasizing the causality behind each choice.

Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) of this compound.

Simulating the Electronic Spectrum: TD-DFT Calculations

To further validate our computational model and gain insights into the electronic transitions of this compound, we can employ Time-Dependent Density Functional Theory (TD-DFT). [8]This method allows for the calculation of excited state energies, which can be directly correlated with the absorption bands observed in an experimental UV-Vis spectrum.

Experimental Protocol for TD-DFT:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional and Basis Set: The same functional (e.g., B3LYP) and basis set used for the geometry optimization are typically employed for consistency.

-

Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated to account for the influence of the solvent on the electronic transitions.

The results of the TD-DFT calculation will provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with experimental data to confirm the accuracy of the theoretical approach. [8]

Conclusion: From Quantum Insights to Drug Discovery

The quantum chemical calculations detailed in this guide provide a robust framework for characterizing this compound at a fundamental level. By elucidating its structure, electronic properties, and potential for intermolecular interactions, we gain invaluable insights that can guide its development as a therapeutic agent. The theoretical data generated through these methods serves as a powerful complement to experimental studies, enabling a more rational and efficient approach to drug design. This in-depth understanding of the molecule's quantum chemical blueprint is a critical step in unlocking its full therapeutic potential.

References

- Suresh, C., & Haritha, M. (2024).

- Singh, P., & Singh, A. (Year N/A). Application of molecular electrostatic potentials in drug design.

- BenchChem. (2025). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. BenchChem.

- University of California, Santa Barbara. (n.d.).

- Haritha, M., & Suresh, C. H. (2024).

- El-Faham, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Li, Y., et al. (Year N/A). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry.

- Sharma, P., et al. (Year N/A). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed.

- Kamath, C., et al. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry.

- Yildirim, N., et al. (2024).

- Srivastava, A. K., & Misra, N. (2021). DFT Based Studies on Bioactive Molecules. Bentham Science Publishers.

- Yadav, R., et al. (Year N/A). Molecular docking, DFT analysis, and dynamics simulation of natural bioactive compounds targeting ACE2 and TMPRSS2 dual binding sites of spike protein of SARS CoV-2. PubMed Central.

- Srivastava, A. K., & Misra, N. (2021). DFT based studies on bioactive molecules.

- Costa, C. H. S., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- Ali, M. A., et al. (Year N/A). Design, synthesis, characterizing and DFT calculations of a binary CT complex co-crystal of bioactive moieties in different polar solvents to investigate its pharmacological activity. Taylor & Francis Online.

- Broo, A., et al. (Year N/A). Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.

- Kolesnikova, I. I. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Vavilovskii Zhurnal Genetiki i Selektsii.

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

Tautomerism in 5-Methylquinolin-4-ol: keto-enol forms

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Methylquinolin-4-ol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is of paramount importance in medicinal chemistry and drug development.[1] The specific tautomeric form of a heterocyclic molecule can profoundly influence its physicochemical properties, including solubility, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical exploration of the keto-enol tautomerism in this compound, a representative member of the 4-hydroxyquinoline class of compounds. We will delve into the structural nuances of the enol (this compound) and keto (5-methyl-1H-quinolin-4-one) forms, present field-proven experimental methodologies for their characterization, and outline modern computational approaches for predicting their relative stabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, actionable understanding of this critical chemical equilibrium.

The Quinolinone Scaffold: A Privileged Structure Governed by Tautomerism

The quinoline ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including antibacterial, antimalarial, and anticancer properties.[2][3] Specifically, the 4-hydroxyquinoline moiety and its corresponding keto tautomer, the 4-quinolone, are central to the mechanism of action for many of these agents. The position of the proton—either on the oxygen (enol form) or the nitrogen (keto form)—dictates the molecule's electronic distribution, aromaticity, and hydrogen bonding pattern, which are critical for receptor binding and pharmacokinetic profiles.[4]

The equilibrium between this compound (the enol tautomer) and 5-methyl-1H-quinolin-4-one (the keto tautomer) is a delicate balance influenced by electronic effects, solvent polarity, and temperature.[5][6] Understanding and controlling this equilibrium is a key challenge and opportunity in the design of novel therapeutics based on this scaffold.

Caption: Keto-Enol Tautomeric Equilibrium in this compound.

Experimental Characterization of Tautomeric Ratios

Determining the predominant tautomer and the equilibrium constant (KT) in a given environment requires robust analytical techniques. The choice of method is critical, as the equilibrium can be perturbed by the experimental conditions themselves. We will focus on the two most powerful solution-state techniques: Nuclear Magnetic Resonance (NMR) and UV-Visible Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive method for studying tautomerism in solution.[7] The chemical shifts of key nuclei, particularly 1H, 13C, and 15N, are exquisitely sensitive to the local electronic environment, providing a clear distinction between the keto and enol forms.[8]

Causality Behind Experimental Choices: The primary challenge is unambiguous signal assignment. To overcome this, the spectra of the tautomeric mixture are compared against "fixed" analogues where the proton's position is locked by methylation. The O-methyl derivative (4-methoxy-5-methylquinoline) serves as a model for the enol form, while the N-methyl derivative (1,5-dimethyl-1H-quinolin-4-one) models the keto form.[9] This approach provides validated chemical shift ranges for each tautomer.

Key Spectroscopic Markers:

-

13C NMR: The C4 carbon is the most telling reporter. In the enol form, it is an aromatic carbon bonded to oxygen, typically resonating in the ~150-160 ppm range. In the keto form, it becomes a carbonyl carbon, shifting significantly downfield to ~170-180 ppm.[9]

-

1H NMR: The presence of a broad N-H proton signal (typically >10 ppm) is indicative of the keto form, while a sharper O-H signal suggests the enol form. Solvent exchange with D2O can be used to confirm the assignment of these labile protons.

-

15N NMR: The nitrogen chemical shift is also highly diagnostic, with the pyridone-like nitrogen of the keto form resonating at a different frequency than the pyridine-like nitrogen of the enol form.[8][10]

Table 1: Representative 13C NMR Chemical Shifts (δ) for Tautomer Identification

| Carbon Position | Expected δ for Enol Form (ppm) | Expected δ for Keto Form (ppm) | Rationale |

| C2 | ~150 | ~140 | Change in aromaticity and proximity to N-H. |

| C4 | ~155 | ~175 | Diagnostic shift: C-OH (enol) vs. C=O (keto).[9] |

| C4a | ~122 | ~118 | Change in ring current and conjugation. |

| C8a | ~148 | ~140 | Change in electronic nature of the nitrogen-containing ring. |

Protocol 2.1: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). Rationale: DMSO-d6 is a polar aprotic solvent that can solubilize both tautomers and slow down proton exchange, often allowing for the observation of distinct N-H or O-H signals.

-

Prepare parallel samples of the "fixed" derivatives (4-methoxy-5-methylquinoline and 1,5-dimethyl-1H-quinolin-4-one) under identical conditions.

-

-

Data Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Acquire a quantitative 13C NMR spectrum. Rationale: Ensure a long relaxation delay (d1) of at least 5 times the longest T1 of the carbons of interest to allow for accurate integration.

-

(Optional) Acquire 2D NMR spectra (HSQC, HMBC) to confirm all assignments, especially for the fixed derivatives.[11]

-

-

Data Analysis:

-

Reference the spectra of the fixed derivatives to establish the characteristic chemical shifts for the enol and keto forms in the chosen solvent.

-

Analyze the 13C spectrum of the this compound sample. Identify the signals corresponding to C4 of the keto and enol tautomers.

-

Integrate the respective C4 signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Calculate the equilibrium constant: KT = [Enol] / [Keto].

-

Caption: Experimental workflow for NMR-based tautomer quantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, particularly when investigating the influence of solvent polarity.[12] The enol and keto tautomers possess distinct chromophores and conjugation pathways, resulting in different absorption maxima (λmax).[13]

-

Enol Form (Hydroxyquinoline): Exhibits a more extended aromatic system, often leading to absorption at longer wavelengths.

-

Keto Form (Quinolone): The aromaticity of the nitrogen-containing ring is disrupted, which typically results in a shift in the absorption spectrum.

By systematically varying the solvent, one can observe shifts in the equilibrium, which manifest as changes in the relative intensities of the absorption bands corresponding to each tautomer.

Protocol 2.2: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a miscible solvent like methanol or acetonitrile.

-

Solvent Series: Prepare a series of volumetric flasks containing a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark. This ensures the concentration is constant across the series. Rationale: Keeping the concentration constant is crucial for comparing absorbance values.

-

Data Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 nm to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

-

Data Analysis:

-

Plot the absorbance spectra for all solvents on a single graph.

-

Identify the λmax for the enol and keto forms (this may be aided by computational predictions or comparison with fixed derivatives).

-

Observe the trend: an increase in the absorbance of one band at the expense of the other indicates a shift in the tautomeric equilibrium. For example, polar protic solvents, which can hydrogen bond with the carbonyl group, often stabilize the keto form.[6][12]

-

Computational Chemistry: Predicting Tautomer Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for predicting tautomeric preferences.[14] These calculations provide a quantitative measure of the relative Gibbs free energies (ΔG) of the tautomers, allowing for a prediction of the equilibrium constant before any synthesis is attempted.[15][16]

Theoretical Foundation: The core principle is to find the lowest energy conformation for both the enol and keto tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major form at equilibrium.[17] The equilibrium constant can be estimated using the equation:

ΔG = -RT ln(KT)

Where R is the gas constant and T is the temperature.

Methodology: A typical computational workflow involves geometry optimization followed by frequency calculations at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).[4][18] Solvent effects are crucial and are modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14]

Caption: Computational workflow for DFT-based tautomer stability analysis.

Table 2: Hypothetical DFT Calculation Results for this compound Tautomers

| Tautomer | Phase / Solvent | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Energy (kcal/mol) |

| Enol | Gas Phase | -515.12345 | -515.00112 | 1.87 |

| Keto | Gas Phase | -515.12876 | -515.00410 | 0.00 |

| Enol | Water (PCM) | -515.13011 | -515.00789 | 2.96 |

| Keto | Water (PCM) | -515.13654 | -515.01260 | 0.00 |

Note: These are representative values. Actual results will depend on the level of theory and basis set.

Interpretation: In this hypothetical example, the keto form is predicted to be more stable than the enol form in both the gas phase and in water, as indicated by its lower relative Gibbs free energy.[15] The increased stabilization in water suggests that polar solvents favor the keto tautomer, a finding that could be validated by the UV-Vis experiments described above.

Conclusion and Outlook

The tautomeric equilibrium of this compound is a dynamic interplay of structural and environmental factors. For professionals in drug discovery, a precise understanding of this equilibrium is not merely academic; it is fundamental to rational drug design. The keto tautomer presents a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form presents both a donor and acceptor at the O-H group, along with a fully aromatic system. These differences lead to distinct pharmacological profiles.[4]

By integrating high-level computational predictions with definitive spectroscopic analysis, researchers can confidently determine the predominant tautomeric form of their lead compounds. This knowledge enables the design of molecules that are "locked" in the desired tautomeric state or that exist in a predictable equilibrium, ultimately leading to the development of safer and more efficacious medicines. The self-validating system of using fixed derivatives in NMR, coupled with the predictive power of DFT, provides a robust and trustworthy framework for interrogating and harnessing the subtle yet powerful phenomenon of tautomerism.

References

-

First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). National Institutes of Health (NIH). [Link]

-

Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. (2021). ResearchGate. [Link]

-

DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. (2010). ResearchGate. [Link]

-

On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. (2008). HETEROCYCLES, Vol. 75, No. 1. [Link]

-

A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. (2021). ChemRxiv. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2018). ResearchGate. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. (2020). ResearchGate. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. (2017). Slideshare. [Link]

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (2017). SCIRP. [Link]

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). PubMed. [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. (2010). ResearchGate. [Link]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. (2008). PubMed. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science (RSC Publishing). [Link]

-

NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). PubMed. [Link]

-

Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. (2023). PubMed Central. [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Vibrational Spectroscopy. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2011). The Journal of Organic Chemistry (ACS Publications). [Link]

-

NMR-Spectroscopic Investigations Regarding The Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol and Cinnolin-4-amine. (2007). University of Vienna. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health (NIH). [Link]

-

A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. (2008). ResearchGate. [Link]

-

Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. (2020). National Institutes of Health (NIH). [Link]

-

Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. (2024). Journal of Chemical Theory and Computation. [Link]

-

Tautomeric and bioisosteric forms of 4‐quinolone. (2023). ResearchGate. [Link]

-

Let's not forget tautomers. (2009). Journal of Computer-Aided Molecular Design. [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

Tautomers Definition. (n.d.). Fiveable. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. holzer-group.at [holzer-group.at]

- 10. researchgate.net [researchgate.net]

- 11. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. cris.unibo.it [cris.unibo.it]

- 14. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methylquinolin-4-ol: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the primary synthetic routes for obtaining 5-Methylquinolin-4-ol, a key heterocyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational starting materials, reaction mechanisms, and field-proven protocols. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the Quinolin-4-ol Core

The quinolin-4-ol (or quinolin-4(1H)-one) framework is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of a methyl group at the 5-position, as in this compound, offers a specific substitution pattern that can influence the molecule's steric and electronic properties, making it a valuable intermediate for the development of novel therapeutic agents.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 4-hydroxyquinolines is a well-established field, with several named reactions providing reliable access to this scaffold. For the specific synthesis of this compound, the most direct and industrially relevant methods are the Conrad-Limpach and Gould-Jacobs reactions. Both pathways begin with a substituted aniline and a 1,3-dicarbonyl compound, but differ in the specific dicarbonyl partner, leading to distinct intermediates and reaction conditions.

Table 1: Comparison of Primary Synthetic Routes

| Reaction Name | Aniline Starting Material | Dicarbonyl Starting Material | Key Features |

| Conrad-Limpach Synthesis | 3-Toluidine | Ethyl Acetoacetate | Two-step thermal condensation and cyclization; high temperatures required. |

| Gould-Jacobs Reaction | 3-Toluidine | Diethyl 2-(ethoxymethylene)malonate | Multi-step process involving condensation, thermal cyclization, hydrolysis, and decarboxylation. |

The Conrad-Limpach Synthesis: A Direct Approach

The Conrad-Limpach synthesis is a robust and widely adopted method for preparing 4-hydroxyquinolines.[1][2][3][4] The reaction proceeds in two key stages: an initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.[2][3]

For the synthesis of this compound, the requisite starting materials are:

-

3-Toluidine (m-Toluidine)

-

Ethyl Acetoacetate [5]

Mechanistic Rationale and Experimental Causality

The reaction is governed by kinetic versus thermodynamic control. The initial condensation, typically performed at lower temperatures (e.g., room temperature to 140°C), favors the nucleophilic attack of the aniline's nitrogen onto the more reactive ketone carbonyl of ethyl acetoacetate, leading to the formation of an enamine intermediate (the kinetic product).[2][6] If the reaction were run at higher temperatures initially, the formation of the anilide (the thermodynamic product) via attack at the ester carbonyl would become more competitive, leading to the formation of a 2-quinolone via the Knorr quinoline synthesis.[7][8]

The second step, the thermal cyclization of the β-aminoacrylate intermediate, is the rate-determining step and requires significant thermal energy (~250 °C) to overcome the aromatic stabilization of the aniline ring.[2][3] This intramolecular cyclization is an electrocyclic ring-closing reaction.[2] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical.[4][9] These solvents ensure a homogenous reaction mixture at the required high temperatures and facilitate efficient heat transfer, leading to significantly higher yields (up to 95%) compared to solvent-free conditions.[2][4]

Detailed Experimental Protocol (Adapted from[10][11])

Step 1: Synthesis of Ethyl 3-(m-tolylamino)but-2-enoate (Intermediate)

-

In a round-bottom flask equipped with a magnetic stirrer, combine 3-toluidine (1 equivalent) and ethyl acetoacetate (1.0 to 1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (2-3 drops).

-

Heat the mixture with stirring at 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-toluidine spot.

-

Allow the reaction mixture to cool to room temperature. The resulting product is the crude intermediate, which can be used directly in the next step or purified.

Step 2: Thermal Cyclization to this compound

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent in portions. Maintain the temperature at 250°C. Ethanol will distill off as the reaction proceeds.

-

After the addition is complete, hold the reaction mixture at 250°C for an additional 30 minutes.

-

Allow the mixture to cool to below 100°C. Pour the warm mixture into a large volume of an aliphatic solvent like hexanes or petroleum ether with vigorous stirring to precipitate the crude product.

-

Filter the solid using a Büchner funnel and wash thoroughly with the same solvent to remove the high-boiling solvent.

Step 3: Purification

-

Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 10% NaOH). The phenolic nature of the 4-hydroxyquinoline allows it to dissolve in a basic solution.

-